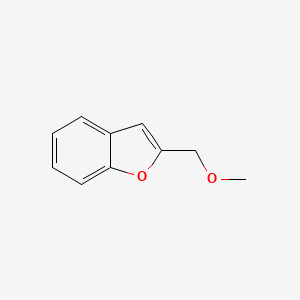

2-(Methoxymethyl)benzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

2-(methoxymethyl)-1-benzofuran |

InChI |

InChI=1S/C10H10O2/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-6H,7H2,1H3 |

InChI Key |

VIENYOQVXILKTK-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC2=CC=CC=C2O1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Methoxymethyl)benzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-(methoxymethyl)benzofuran, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the primary synthetic strategies, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The this compound scaffold, in particular, serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. This guide focuses on a reliable and reproducible two-step synthetic pathway commencing from readily available starting materials.

Primary Synthetic Pathway: Two-Step Synthesis from 2-Benzofuranylmethanol

The most direct and commonly employed method for the synthesis of this compound involves a two-step process: the chlorination of 2-benzofuranylmethanol followed by a Williamson ether synthesis.

Workflow of the Primary Synthetic Pathway

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of 2-(Chloromethyl)benzofuran

This initial step involves the conversion of the hydroxyl group of 2-benzofuranylmethanol to a chloride, creating a reactive intermediate for the subsequent etherification.

Experimental Protocol:

A three-necked flask is charged with 33.2 g of 2-benzofuranylmethanol dissolved in 450 ml of anhydrous chloroform.[1] To this solution, 48.8 ml of thionyl chloride is added dropwise.[1] The reaction mixture is then gently heated to reflux and maintained at this temperature for 3.5 hours.[1] After cooling, the reaction medium is carefully poured into 1 liter of water and subsequently diluted with 500 ml of dichloromethane.[1] The organic phase is separated, washed until neutral, and dried over anhydrous magnesium sulfate.[1] The solvent is removed by evaporation, and the remaining residue is purified by vacuum distillation to yield 2-(chloromethyl)benzofuran.[1]

Reaction Scheme for Step 1

References

Structural Analysis of 2-(Methoxymethyl)benzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

This technical guide provides a comprehensive overview of the structural analysis of 2-(methoxymethyl)benzofuran, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic route and presents predicted spectroscopic data based on the analysis of structurally related compounds. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel benzofuran derivatives.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of this compound is presented below. These values are computationally derived and serve as an initial guide for experimental work.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 162.06808 g/mol |

| Monoisotopic Mass | 162.06808 g/mol |

| Topological Polar Surface Area | 22.5 Ų |

| Heavy Atom Count | 12 |

Proposed Synthesis Workflow

The synthesis of this compound can be achieved through a two-step process commencing with the synthesis of 2-(hydroxymethyl)benzofuran, followed by a Williamson ether synthesis to introduce the methyl group.

Spectroscopic and Synthetic Profile of 2-(Methoxymethyl)benzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 2-(Methoxymethyl)benzofuran. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide presents estimated spectroscopic values based on the analysis of structurally related benzofuran derivatives. The experimental protocols provided are synthesized from established methods for analogous chemical transformations.

Spectroscopic Data

The following tables summarize the estimated spectroscopic data for this compound. These values are derived from known data for similar benzofuran structures and should be considered as predictive.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.60 | d | 1H | H-7 |

| ~7.50 | d | 1H | H-4 |

| ~7.30 | t | 1H | H-5 |

| ~7.20 | t | 1H | H-6 |

| ~6.70 | s | 1H | H-3 |

| ~4.60 | s | 2H | -CH₂- |

| ~3.40 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | C-7a |

| ~154.5 | C-2 |

| ~128.5 | C-3a |

| ~124.0 | C-5 |

| ~122.5 | C-6 |

| ~121.0 | C-4 |

| ~111.0 | C-7 |

| ~103.0 | C-3 |

| ~70.0 | -CH₂- |

| ~58.0 | -OCH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2930, ~2820 | Medium | Aliphatic C-H stretch |

| ~1600, ~1450 | Strong | C=C aromatic ring stretch |

| ~1250 | Strong | Aryl-O stretch |

| ~1100 | Strong | C-O-C ether stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectral Fragmentation for this compound

| m/z | Relative Intensity | Possible Fragment |

| 162 | High | [M]⁺ (Molecular Ion) |

| 131 | High | [M - OCH₃]⁺ |

| 117 | Medium | [M - CH₂OCH₃]⁺ |

| 103 | Medium | [C₇H₅O]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following is a plausible three-step synthetic pathway for this compound, based on established organic chemistry reactions.

Step 1: Synthesis of 2-Formylbenzofuran

This procedure is adapted from methods for the formylation of benzofuran.

Materials:

-

Benzofuran

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate

Procedure:

-

To a solution of benzofuran in DMF at 0 °C, slowly add phosphorus oxychloride.

-

Allow the reaction mixture to warm to room temperature and then heat to 90 °C for 2 hours.

-

Cool the mixture to room temperature and pour it onto ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2-formylbenzofuran.

Step 2: Reduction of 2-Formylbenzofuran to 2-(Hydroxymethyl)benzofuran

This procedure outlines the reduction of the aldehyde to a primary alcohol.

Materials:

-

2-Formylbenzofuran

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-formylbenzofuran in methanol at 0 °C.

-

Add sodium borohydride portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in a vacuum.

-

The resulting crude 2-(hydroxymethyl)benzofuran can be used in the next step without further purification if of sufficient purity, or purified by column chromatography.

Step 3: Etherification of 2-(Hydroxymethyl)benzofuran to this compound (Williamson Ether Synthesis)

This final step involves the formation of the methyl ether.

Materials:

-

2-(Hydroxymethyl)benzofuran

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of 2-(hydroxymethyl)benzofuran in anhydrous THF dropwise.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for spectroscopic analysis.

Caption: Proposed synthetic pathway for this compound.

Caption: General workflow for the synthesis and spectroscopic analysis of a target compound.

The Dawn of a New Therapeutic Era: Discovery and Characterization of Novel Benzofuran Derivatives

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers down diverse chemical avenues, with heterocyclic compounds consistently emerging as a rich source of pharmacologically active molecules. Among these, the benzofuran scaffold has garnered significant attention due to its presence in numerous natural products and its proven versatility in medicinal chemistry.[1][2] This in-depth technical guide delves into the discovery, synthesis, and biological evaluation of a new class of benzofuran derivatives, offering a comprehensive resource for professionals engaged in drug discovery and development. This document provides detailed experimental protocols, summarizes key quantitative data, and visualizes complex biological pathways to facilitate a deeper understanding of these promising compounds.

The Benzofuran Core: A Privileged Scaffold in Medicinal Chemistry

Benzofuran, a bicyclic heterocyclic compound composed of a fused benzene and furan ring, serves as a fundamental structural motif in a wide array of biologically active molecules.[1] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4] The unique electronic and structural features of the benzofuran nucleus make it an ideal backbone for the design of novel drugs targeting a variety of biological pathways.[5] The exploration of novel benzofuran derivatives continues to be a vibrant area of research, with the goal of developing more potent and selective therapeutic agents.[3][6]

Synthesis of Novel Benzofuran Derivatives: A Detailed Protocol

The synthesis of novel benzofuran derivatives often involves multi-step reaction sequences, beginning with commercially available starting materials. A representative synthetic scheme for the preparation of a series of benzofuran-isatin conjugates, which have shown significant anticancer activity, is detailed below.[2][7]

Experimental Protocol: Synthesis of Benzofuran-Isatin Conjugates

This protocol outlines the synthesis of a key intermediate, 3-methylbenzofuran-2-carbohydrazide, and its subsequent condensation with various isatin derivatives.

Step 1: Synthesis of Ethyl 3-methylbenzofuran-2-carboxylate

-

To a solution of 1-(2-hydroxyphenyl)ethan-1-one (10 mmol) in anhydrous acetonitrile (50 mL), add anhydrous potassium carbonate (20 mmol) and ethyl bromoacetate (12 mmol).

-

Reflux the reaction mixture for 8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield ethyl 3-methylbenzofuran-2-carboxylate.

Step 2: Synthesis of 3-methylbenzofuran-2-carbohydrazide

-

Dissolve ethyl 3-methylbenzofuran-2-carboxylate (5 mmol) in methanol (30 mL).

-

Add hydrazine hydrate (10 mmol) to the solution.

-

Reflux the mixture for 4 hours.

-

Cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

-

Filter the solid, wash with cold methanol, and dry under vacuum to obtain 3-methylbenzofuran-2-carbohydrazide.

Step 3: Synthesis of Benzofuran-Isatin Conjugates

-

To a solution of 3-methylbenzofuran-2-carbohydrazide (1 mmol) in absolute ethanol (20 mL), add the desired isatin derivative (1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 3-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture, and collect the precipitated product by filtration.

-

Wash the solid with ethanol and dry to yield the final benzofuran-isatin conjugate.

Biological Evaluation: Unveiling the Therapeutic Potential

The newly synthesized benzofuran derivatives were subjected to a battery of biological assays to determine their therapeutic potential. This section details the experimental protocols for in vitro anticancer and antimicrobial screening and presents the quantitative data in a clear, tabular format.

In Vitro Anticancer Activity

The cytotoxicity of the novel benzofuran derivatives was evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][7][8]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, K562, MOLT-4) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[1]

-

Compound Treatment: Prepare stock solutions of the benzofuran derivatives in dimethyl sulfoxide (DMSO). Dilute the stock solutions with culture medium to achieve a range of final concentrations. Add the compound solutions to the wells and incubate for 48 hours.[1]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.

The following table summarizes the cytotoxic activity of representative novel benzofuran derivatives against various cancer cell lines.

| Compound | HeLa (IC50, µM) | K562 (IC50, µM) | MOLT-4 (IC50, µM) |

| BF-1 | 15.2 | 10.8 | 8.5 |

| BF-2 | 9.8 | 6.5 | 4.2 |

| BF-3 (Isatin Conjugate) | 5.1 | 3.2 | 1.9 |

| Doxorubicin (Control) | 0.8 | 0.5 | 0.2 |

In Vitro Antimicrobial Activity

The antimicrobial potential of the synthesized compounds was assessed against a panel of pathogenic bacteria and fungi using the micro-broth dilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

-

Compound Dilution: Prepare serial two-fold dilutions of the benzofuran derivatives in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The following table presents the MIC values of selected benzofuran derivatives against various microbial strains.

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| BF-4 | 8 | 16 | 32 |

| BF-5 | 4 | 8 | 16 |

| BF-6 | 2 | 4 | 8 |

| Ciprofloxacin (Control) | 1 | 0.5 | N/A |

| Fluconazole (Control) | N/A | N/A | 2 |

Mechanism of Action: Elucidating the Signaling Pathways

To understand the molecular mechanisms underlying the observed biological activities, the effects of the most potent benzofuran derivatives on key cellular signaling pathways were investigated. Several studies suggest that benzofuran derivatives can modulate pathways such as the mTOR, NF-κB, and MAPK signaling cascades, which are often dysregulated in cancer and inflammatory diseases.[9][10][11]

Inhibition of the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival.[12] Its aberrant activation is a hallmark of many cancers.[12] Certain benzofuran derivatives have been identified as potent inhibitors of the mTOR pathway.[13]

Caption: The mTOR signaling pathway and the inhibitory action of novel benzofuran derivatives.

Modulation of NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling pathways are central regulators of inflammation and are also implicated in cancer progression.[4][10][11][14][15] Benzofuran derivatives have been shown to exert anti-inflammatory and anticancer effects by modulating these pathways.

Caption: Modulation of NF-κB and MAPK signaling pathways by novel benzofuran derivatives.

Experimental Workflow Overview

The discovery and preclinical development of novel benzofuran derivatives follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: A generalized experimental workflow for the discovery of novel benzofuran derivatives.

Conclusion and Future Perspectives

The novel benzofuran derivatives presented in this guide demonstrate significant potential as therapeutic agents, particularly in the fields of oncology and infectious diseases. The detailed synthetic protocols and biological evaluation data provide a solid foundation for further research and development. The elucidation of their mechanisms of action, specifically their ability to modulate key signaling pathways, opens up new avenues for targeted therapies.

Future efforts should focus on lead optimization to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in designing next-generation benzofuran derivatives with improved therapeutic indices. Furthermore, in vivo studies are warranted to validate the preclinical efficacy and safety of the most promising candidates. The continued exploration of the benzofuran scaffold holds great promise for the discovery of innovative medicines to address unmet medical needs.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines [frontiersin.org]

- 4. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Benzofuran derivatives as anticancer inhibitors of mTOR signaling [ouci.dntb.gov.ua]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Substituted Benzofurans: A Technical Guide for Drug Discovery Professionals

Introduction: The benzofuran scaffold is a prominent heterocyclic motif found in a plethora of natural products and synthetic compounds that exhibit a wide array of biological activities. This versatility has rendered it a "privileged structure" in the field of medicinal chemistry and drug discovery.[1] Substituted benzofurans have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among other therapeutic applications.[2][3][4] This technical guide provides an in-depth overview of the biological activities of substituted benzofurans, with a focus on their anticancer and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to aid researchers and drug development professionals in this dynamic field.

Anticancer Activity of Substituted Benzofurans

Substituted benzofurans have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, with many derivatives targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[7]

Quantitative Anticancer Activity Data

The anticancer efficacy of various substituted benzofurans has been quantified through in vitro cytotoxicity assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the potency of a compound in inhibiting cancer cell growth. A selection of reported IC50 values for different benzofuran derivatives against various cancer cell lines is presented in the tables below.

Table 1: Cytotoxicity of Benzofuran Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-methylbenzofuran derivative 16b (with p-methoxy group) | A549 (Non-small cell lung cancer) | 1.48 | |

| Staurosporine (Reference Drug) | A549 (Non-small cell lung cancer) | 1.52 | |

| Piperazine-based benzofuran 37e | A549 (Non-small cell lung cancer) | < 10 | [6] |

| Piperazine-based benzofuran 37e | HeLa (Cervical cancer) | < 10 | [6] |

| Piperazine-based benzofuran 37e | SGC7901 (Gastric carcinoma) | < 10 | [6] |

| Piperazine-based benzofuran 37e | HCT116 (Colorectal carcinoma) | < 10 | [6] |

| Piperazine-based benzofuran 37e | MCF-7 (Breast cancer) | < 10 | [6] |

| 5-Fluorouracil (Reference Drug) | Various | - | [6] |

| Piperazine-based benzofuran 38 | A549 (Non-small cell lung cancer) | 25.15 | [6] |

| Piperazine-based benzofuran 38 | K562 (Chronic myelogenous leukemia) | 29.66 | [6] |

Table 2: VEGFR-2 Inhibitory Activity of Benzofuran Derivatives

| Compound/Derivative | VEGFR-2 IC50 (µM) | Reference |

| 1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one (6d ) | 0.001 | [2][8] |

| Sorafenib (Reference Drug) | 0.002 | [2][8] |

| 6-acetyl-4-methoxy-7-methyl-5H-furo[3,2-g]chromen-5-one (3 ) | 0.002 | |

| Benzofuran derivative 8 | 0.068 | [4] |

| Sorafenib (Reference Inhibitor) | 0.0312 | [4] |

Key Signaling Pathway: VEGFR-2 Inhibition

A significant mechanism through which certain benzofuran derivatives exert their anticancer effects is by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][8] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis.[2] By blocking the signaling cascade initiated by the binding of VEGF to VEGFR-2 on endothelial cells, these compounds can effectively suppress tumor-induced angiogenesis.

Experimental Protocols for Anticancer Activity Assessment

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

Test compounds (substituted benzofurans) dissolved in DMSO

-

Kinase-Glo™ Luminescent Kinase Assay Kit (or similar)

-

96-well white microplates

-

Microplate luminometer

Procedure:

-

Prepare a reaction mixture containing kinase buffer, VEGFR-2 kinase, and the substrate peptide.

-

Add the test compound at various concentrations to the wells of the microplate. Include a positive control (without inhibitor) and a negative control (without kinase).

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP levels using the Kinase-Glo™ reagent according to the manufacturer's instructions.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well tissue culture plates

-

Test compounds (substituted benzofurans) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each treatment and determine the IC50 value.

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

96-well tissue culture plates

-

Test compounds (substituted benzofurans) dissolved in DMSO

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM, pH 10.5)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and treat with test compounds as described for the MTT assay.

-

After the incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water to remove the TCA and air dry.

-

Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and air dry.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measure the absorbance at 510 nm using a microplate reader.

-

The absorbance is proportional to the total cellular protein content.

-

Calculate the percentage of cell growth inhibition and determine the IC50 value.

Antimicrobial Activity of Substituted Benzofurans

Substituted benzofurans have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi.[2][8] Their development is of particular interest in the face of rising antimicrobial resistance.[1]

Quantitative Antimicrobial Activity Data

The antimicrobial potency of benzofuran derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Antibacterial Activity of Benzofuran Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 14 (with hydroxyl at C-4) | S. aureus | 0.39 | [2] |

| Compound 14 (with hydroxyl at C-4) | MRSA | 0.78 | [2] |

| Compounds 15, 16 (with hydroxyl at C-6) | Various strains | 0.78 - 3.12 | [2] |

| Benzofuran ketoxime 38 | S. aureus | 0.039 | [2] |

Table 4: Antifungal Activity of Benzofuran Derivatives

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Compound 3 | M. tuberculosis | 8 | [2] |

| Compound 4 | M. tuberculosis | 2 | [2] |

Key Mechanism: DNA Gyrase Inhibition

One of the key mechanisms of antibacterial action for some benzofuran derivatives is the inhibition of DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[2] By targeting the GyrB subunit of this enzyme, these compounds disrupt essential cellular processes, leading to bacterial cell death.

Experimental Protocols for Antimicrobial Activity Assessment

This method is a standardized procedure for determining the MIC of an antimicrobial agent against bacteria.

Materials:

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Test compounds (substituted benzofurans)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Prepare serial twofold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well containing the diluted antimicrobial agent with the bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

This assay measures the ability of a compound to inhibit the supercoiling activity of M. tuberculosis DNA gyrase.

Materials:

-

M. tuberculosis DNA gyrase

-

Relaxed pBR322 DNA

-

Assay buffer (containing ATP)

-

Test compounds (substituted benzofurans) dissolved in DMSO

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

Gel documentation system

Procedure:

-

Set up reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound.

-

Add M. tuberculosis DNA gyrase to initiate the reaction. Include a positive control (with enzyme, no inhibitor) and a negative control (no enzyme).

-

Incubate the reactions at 37°C for 1 hour.

-

Stop the reaction by adding a loading dye containing a protein denaturant (e.g., SDS).

-

Separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of the test compound.

-

Quantify the band intensities to determine the IC50 value.

Conclusion

Substituted benzofurans represent a highly versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy as both anticancer and antimicrobial agents, coupled with the potential for diverse chemical modifications, makes them an attractive area of focus for medicinal chemists and drug discovery professionals. This guide has provided a comprehensive overview of their biological activities, including quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows. It is anticipated that continued research into the structure-activity relationships and mechanisms of action of substituted benzofurans will lead to the discovery of new and improved drug candidates to address unmet medical needs.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential of Benzofurans: A Mechanistic Overview for Drug Discovery Professionals

An In-depth Technical Guide on the Potential Mechanisms of Action of 2-(Methoxymethyl)benzofuran and Related Analogs

Introduction:

Potential Mechanisms of Action Based on Structurally Related Benzofuran Derivatives

The biological activity of benzofuran derivatives is largely dictated by the nature and position of substituents on the benzofuran ring system. Based on extensive research into this class of compounds, several key mechanisms of action have been elucidated.

Antimicrotubule Activity

A significant number of benzofuran derivatives exert their anticancer effects by interfering with microtubule dynamics, a critical process for cell division. These compounds often act as inhibitors of tubulin polymerization, binding to the colchicine site on β-tubulin. This binding prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

A notable example is a series of methoxy-substituted 2-(3′,4′,5′-trimethoxybenzoyl) benzo[b]furan derivatives. The presence of a methyl and a methoxy group at the C-3 and C-6 positions of the benzo[b]furan ring, respectively, has been shown to be crucial for potent inhibition of tubulin polymerization and cancer cell growth at nanomolar concentrations.[7]

Signaling Pathway for Antimicrotubule Benzofurans:

Caption: Proposed signaling pathway for antimicrotubule benzofuran derivatives.

Adenosine Receptor Antagonism

Certain methoxy-substituted 2-benzoyl-1-benzofuran derivatives have been identified as antagonists of adenosine A1 and A2A receptors.[8] These receptors are implicated in various physiological processes, and their modulation is a therapeutic strategy for neurodegenerative disorders like Parkinson's and Alzheimer's disease.[3][8] The affinity for these receptors is influenced by the substitution pattern on both the benzofuran and benzoyl rings.

Quantitative Data for Adenosine Receptor Antagonists:

| Compound | Substitution Pattern | A1 Ki (rat) (µM) | A2A Ki (rat) (µM) | Reference |

| 3j | 6,7-dimethoxybenzofuran, 3-methoxybenzoyl | 6.880 | 0.5161 | [8] |

Experimental Workflow for Receptor Binding Assays:

Caption: General workflow for radioligand binding assays.

Antibacterial Activity

Various benzofuran derivatives have demonstrated promising antibacterial properties against a range of Gram-positive and Gram-negative bacteria.[1] The proposed mechanisms of action are diverse and appear to be dependent on the specific chemical structure of the derivative.

-

DNA Gyrase Inhibition: Some substituted benzofurans have been designed as inhibitors of DNA gyrase B, an essential enzyme in bacteria for DNA replication.[1]

-

Cell Wall Synthesis Inhibition: Another proposed mechanism involves the disruption of bacterial cell wall synthesis. For instance, 2-N-Butyl 3-(4-methoxy benzoyl)-benzofuran is suggested to bind to the active methylene group on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains.[9]

Quantitative Data for Antibacterial Benzofurans:

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro [3,2-e] benzofuran | M. tuberculosis H37Rv | 3.12 | [1] |

Experimental Protocols

To elucidate the mechanism of action of this compound or other novel derivatives, a series of in vitro and in cell-based assays are typically employed.

In Vitro Tubulin Polymerization Assay

Objective: To determine the effect of a compound on the polymerization of tubulin in a cell-free system.

Methodology:

-

Tubulin protein is purified from bovine brain.

-

The purified tubulin is incubated with the test compound at various concentrations in a polymerization buffer containing GTP at 37°C.

-

The polymerization of tubulin into microtubules is monitored over time by measuring the increase in absorbance at 340 nm.

-

Known inhibitors (e.g., colchicine) and enhancers (e.g., paclitaxel) of tubulin polymerization are used as controls.

-

The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is calculated.

Cell-Based Proliferation Assays

Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Methodology:

-

Human cancer cell lines (e.g., HeLa, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

-

The absorbance is measured, and the concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from dose-response curves.

Radioligand Binding Assays for Adenosine Receptors

Objective: To determine the binding affinity of a compound for specific G protein-coupled receptors, such as adenosine A1 and A2A receptors.

Methodology:

-

Cell membranes expressing the receptor of interest are prepared from cell lines or animal tissues.

-

The membranes are incubated with a specific radioligand (e.g., [3H]DPCPX for A1 receptors) and varying concentrations of the test compound.

-

The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The amount of radioactivity retained on the filters, representing the bound radioligand, is quantified by liquid scintillation counting.

-

The inhibition constant (Ki) of the test compound is calculated from the IC50 value of the competition binding curve using the Cheng-Prusoff equation.

Conclusion

The benzofuran nucleus represents a versatile scaffold for the development of novel therapeutic agents with diverse mechanisms of action. While the specific biological targets of this compound remain to be elucidated, the extensive research on related analogs provides a strong foundation for future investigations. The established activities of benzofuran derivatives as antimicrotubule agents, adenosine receptor antagonists, and antibacterial compounds highlight promising avenues for the pharmacological profiling of this compound. The experimental protocols outlined in this guide offer a systematic approach to characterizing its mechanism of action and unlocking its therapeutic potential. Further research into this and other novel benzofuran derivatives is warranted to expand the arsenal of treatments for a wide range of diseases.

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. actascientific.com [actascientific.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-N-Butyl 3-(4-methoxy benzoyl)-benzofuran | 83790-87-8 | IB31765 [biosynth.com]

Preliminary Investigation of 2-(Methoxymethyl)benzofuran: A Technical Guide on Core Benzofuran Scaffolds

A Note to the Reader: An exhaustive search of scientific literature and chemical databases for specific data on "2-(Methoxymethyl)benzofuran" did not yield detailed information regarding its synthesis, physical and chemical properties, or biological activity. The compound is mentioned in some patents as part of larger chemical libraries, but specific characterization data is not provided.[1][2]

Therefore, this guide provides a comprehensive overview of the closely related and extensively studied class of 2-substituted benzofurans, with a focus on derivatives that can be synthesized from common starting materials. This information is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the chemistry and biological relevance of the benzofuran core, which is directly applicable to the hypothetical investigation of this compound.

Introduction to the Benzofuran Scaffold

Benzofuran is a heterocyclic aromatic organic compound consisting of a benzene ring fused to a furan ring. This core structure is a common motif in a wide array of natural products and synthetically developed molecules of significant biological and pharmacological importance.[3][4] The versatility of the benzofuran ring system, particularly the reactivity of the 2-position, allows for the introduction of diverse functional groups, leading to a broad spectrum of biological activities. These activities include antimicrobial, antifungal, anti-inflammatory, antitumor, and neuroprotective effects, making benzofuran derivatives a subject of intense interest in medicinal chemistry and drug discovery.[3][4][5]

Synthesis of 2-Substituted Benzofurans

The synthesis of 2-substituted benzofurans can be achieved through various synthetic routes. A common and versatile method involves the reaction of a substituted phenol with an α-haloketone, followed by an intramolecular cyclization. This approach allows for the introduction of a wide variety of substituents at the 2-position of the benzofuran ring.

Below is a generalized experimental protocol for the synthesis of a 2-alkyl-substituted benzofuran, which could be adapted for the synthesis of this compound by using an appropriate α-haloketone.

General Experimental Protocol: Synthesis of 2-Alkylbenzofurans

Objective: To synthesize a 2-alkyl-substituted benzofuran from a substituted phenol and an α-haloketone.

Materials:

-

Substituted phenol (e.g., 2-bromophenol)

-

α-haloketone (e.g., 1-bromo-3-methoxypropan-2-one for the synthesis of a 2-(methoxymethyl) analog)

-

Potassium carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

Palladium catalyst (for certain coupling reactions)

-

Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

O-Alkylation: To a solution of the substituted phenol in a suitable solvent such as acetone or DMF, add potassium carbonate. Stir the mixture at room temperature, and then add the α-haloketone dropwise. The reaction mixture is then typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Extraction: After cooling to room temperature, the reaction mixture is filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

Cyclization: The crude intermediate is then subjected to cyclization conditions to form the benzofuran ring. This can be achieved by heating with a dehydrating agent such as polyphosphoric acid or by using a palladium-catalyzed intramolecular cyclization.

-

Purification: The final product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). The purified fractions are collected and the solvent is evaporated to yield the 2-substituted benzofuran.

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities of 2-Substituted Benzofuran Derivatives

The biological activities of benzofuran derivatives are highly dependent on the nature and position of the substituents on the benzofuran ring. The following table summarizes the reported biological activities of various 2-substituted benzofuran derivatives.

| Substituent at 2-Position | Biological Activity | Reference Compound Example | Citation |

| Aryl | Anti-Alzheimer's, Cholinesterase Inhibition | 2-Arylbenzofuran derivatives | [4] |

| Aroyl | Antimicrotubule, Anticancer | 2-Aroyl benzofuran-based hydroxamic acids | [5][6] |

| Heterocyclic (e.g., Isoxazole) | Antibacterial | 3-(1-benzofuran-2-yl)-5-phenylisoxazoles | [3] |

| Alkoxy | Antimicrobial | Dihydrobenzofuranols from 2-alkoxy substituted benzophenones | [7] |

| Chiral amines | Potential as enzyme inhibitors | α-alkyl-2-benzofuranmethanamines | [8] |

Visualization of Synthetic Pathways

The following diagram illustrates a general synthetic pathway for the preparation of 2-substituted benzofurans, highlighting the key steps of O-alkylation and cyclization.

Conclusion

While specific data for this compound remains elusive, the broader class of 2-substituted benzofurans represents a rich area of chemical and pharmacological research. The synthetic methodologies are well-established and adaptable, allowing for the creation of a wide diversity of derivatives. The consistent reports of significant biological activity across various 2-substituted benzofurans underscore the potential of this scaffold in the development of new therapeutic agents. Further investigation into the synthesis and biological evaluation of novel derivatives, including this compound, is warranted to explore the full therapeutic potential of this versatile heterocyclic system.

References

- 1. 5-Chloro-2-(methoxymethyl)benzofuran | 1060729-18-1 [chemicalbook.com]

- 2. WO2015125786A1 - Aminopyrazolone derivative - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A facile approach to the synthesis of chiral 2-substituted benzofurans - Lookchem [lookchem.com]

Characterization of 2-(Methoxymethyl)benzofuran and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2-(Methoxymethyl)benzofuran and its analogs, with a focus on their synthesis, spectroscopic properties, and biological activities, particularly as inhibitors of the mTOR signaling pathway. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Synthesis of this compound and Analogs

The synthesis of this compound can be achieved through a two-step process starting from the commercially available salicylaldehyde. The general approach involves the formation of a 2-substituted benzofuran followed by modification of the substituent at the 2-position.

A plausible and common synthetic route involves the preparation of 2-(hydroxymethyl)benzofuran as a key intermediate. This can be synthesized from salicylaldehyde and a suitable three-carbon building block. Subsequent etherification of the hydroxyl group yields the desired this compound. The Williamson ether synthesis is a widely used method for this transformation, employing a base such as sodium hydride to deprotonate the alcohol, followed by reaction with an alkyl halide like methyl iodide.[1][2]

Alternatively, 2-(chloromethyl)benzofuran can be prepared from 2-(hydroxymethyl)benzofuran using a chlorinating agent like thionyl chloride.[3] This chlorinated intermediate can then be reacted with sodium methoxide to yield this compound.[4]

The synthesis of various analogs can be achieved by modifying the starting materials or the reagents used in these synthetic steps. For instance, using different substituted salicylaldehydes or different alkyl halides in the Williamson ether synthesis would lead to a variety of analogs with substitutions on the benzofuran ring or different ether side chains, respectively.

Spectroscopic Characterization

Table 1: Spectroscopic Data for Representative 2-Substituted Benzofuran Analogs

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | MS (m/z) | IR (cm-1) | Reference |

| 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine | 7.42 (d, J=8.8 Hz, 1H), 7.18 (d, J=2.5 Hz, 1H), 6.91 (dd, J=8.8, 2.5 Hz, 1H), 3.86 (s, 3H), 3.31 (m, 4H), 2.91 (s, 3H), 2.90 (s, 3H) | 156.1, 150.9, 131.9, 128.5, 112.5, 111.9, 102.9, 55.8, 59.8, 44.9, 23.9 | 219 (M+), 58 (base peak) | 2940, 2830, 1610, 1480, 1220, 1030 | [1][5] |

| 2-Methylbenzofuran | 7.55-7.45 (m, 2H), 7.25-7.15 (m, 2H), 6.45 (s, 1H), 2.45 (s, 3H) | Not available | 132 (M+), 131, 103, 77 | Not available | [6] |

Biological Activity: Inhibition of the mTOR Signaling Pathway

Several benzofuran derivatives have been identified as potent inhibitors of the mammalian target of rapamycin (mTOR), a crucial kinase involved in cell growth, proliferation, and survival.[7][8][9] The mTOR signaling pathway is frequently dysregulated in cancer, making it an attractive target for anticancer drug development.

Quantitative Data: Cytotoxicity of Benzofuran Analogs

A study by Salomé et al. (2014) investigated the cytotoxicity of a series of benzofuran derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from this study are summarized below.

Table 2: Cytotoxicity (IC50, µM) of Benzofuran Analogs against Human Cancer Cell Lines

| Compound | HCT116 (Colon) | HT29 (Colon) | U87-MG (Glioblastoma) | SQ20B (Head and Neck) | Reference |

| 1 | 70 | 140 | 30 | 50 | [9] |

| 2a | 10 | 15 | 5 | 8 | [9] |

| 2b | 20 | 30 | 10 | 15 | [9] |

| 2c | >100 | >100 | >100 | >100 | [9] |

| 3a | 8 | 12 | 4 | 6 | [9] |

| 3b | 5 | 8 | 3 | 4 | [9] |

Note: The structures of the numbered compounds can be found in the original publication by Salomé et al., 2014.

Signaling Pathway Diagram

The mTOR protein is a central component of two distinct complexes, mTORC1 and mTORC2, which regulate different downstream cellular processes. Benzofuran derivatives have been shown to inhibit the kinase activity of mTORC1.[9]

Caption: mTOR signaling pathway and the inhibitory action of benzofuran analogs.

Experimental Protocols

General Synthesis of 2-Substituted Benzofurans

A general procedure for the synthesis of 2-substituted benzofurans often involves the reaction of a salicylaldehyde derivative with an appropriate reagent to form the furan ring. The following is a representative, though not specific to this compound, experimental workflow.

Caption: General experimental workflow for the synthesis of 2-substituted benzofurans.

In Vitro mTOR Kinase Assay

The following protocol is a generalized procedure for an in vitro mTOR kinase assay, based on common methodologies, to assess the inhibitory activity of compounds like this compound and its analogs.[1][7][10]

-

Immunoprecipitation of mTORC1:

-

Lyse cultured cancer cells (e.g., HCT116) in a CHAPS-based lysis buffer.

-

Incubate the cell lysate with an anti-Raptor antibody to specifically pull down the mTORC1 complex.

-

Capture the antibody-mTORC1 complex using protein A/G-agarose beads.

-

Wash the immunoprecipitate several times with lysis buffer and then with kinase assay buffer.

-

-

Kinase Reaction:

-

Resuspend the immunoprecipitated mTORC1 in kinase assay buffer.

-

Add the test compound (e.g., a benzofuran analog) at various concentrations.

-

Initiate the kinase reaction by adding a substrate (e.g., recombinant 4E-BP1) and ATP (containing [γ-32P]ATP for radioactive detection, or for detection by phosphorylation-specific antibodies).

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).

-

-

Detection of Substrate Phosphorylation:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Detect the phosphorylated substrate by autoradiography (for 32P) or by Western blotting using a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1).

-

-

Data Analysis:

-

Quantify the signal intensity of the phosphorylated substrate.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Conclusion

This compound and its analogs represent a promising class of compounds with potential therapeutic applications, particularly in oncology, due to their ability to inhibit the mTOR signaling pathway. This guide provides a foundational understanding of their synthesis, characterization, and biological evaluation. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this chemical scaffold. The detailed experimental protocols and compiled data herein are intended to facilitate these future investigations.

References

- 1. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]

- 3. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. dea.gov [dea.gov]

- 6. Benzofuran, 2-methyl- [webbook.nist.gov]

- 7. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 8. livedna.net [livedna.net]

- 9. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]

The Therapeutic Potential of Benzofuran Compounds: A Technical Guide for Drug Discovery Professionals

Introduction

The benzofuran scaffold, a heterocyclic compound composed of a fused benzene and furan ring, represents a privileged structure in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have made it a cornerstone in the development of numerous therapeutic agents. Compounds incorporating the benzofuran nucleus have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects.[1][2] This in-depth technical guide provides a comprehensive overview of the therapeutic potential of benzofuran derivatives, focusing on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways, to aid researchers and drug development professionals in this promising field.

Quantitative Biological Activity Data

The therapeutic efficacy of benzofuran derivatives has been quantified across various biological assays. The following tables summarize the inhibitory activities of selected benzofuran compounds against different targets.

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 2-(4-chlorophenyl)-3-((4-(dimethylamino)phenyl)sulfonyl)benzofuran | HCT-116 (Colon) | MTT | 0.87 | [3] |

| 2-(4-methoxyphenyl)-3-((4-(dimethylamino)phenyl)sulfonyl)benzofuran | HCT-116 (Colon) | MTT | 1.24 | [3] |

| 5-bromo-3-methyl-2-(4-(methylsulfonyl)phenyl)benzofuran | K562 (Leukemia) | MTT | 5 | [3] |

| 5-bromo-3-methyl-2-(4-(methylsulfonyl)phenyl)benzofuran | HL-60 (Leukemia) | MTT | 0.1 | [3] |

| Benzofuran derivative 9 | A549 (Lung) | MTT | 48.4 | [4] |

| Benzofuran derivative 9 | PC9 (Lung) | MTT | 6.6 | [4] |

| 3-methylbenzofuran derivative 16b | A549 (Lung) | MTT | 1.48 | [4] |

| Benzofuran derivative 12 | SiHa (Cervical) | MTT | 1.10 | [4] |

| Benzofuran derivative 12 | HeLa (Cervical) | MTT | 1.06 | [4] |

| Benzofuran-based oxadiazole 14c | HCT116 (Colon) | MTT | 3.27 | [4] |

| 3-amidobenzofuran derivative 28g | MDA-MB-231 (Breast) | MTT | 3.01 | [4] |

| 3-amidobenzofuran derivative 28g | HCT-116 (Colon) | MTT | 5.20 | [4] |

| 3-amidobenzofuran derivative 28g | HT-29 (Colon) | MTT | 9.13 | [4] |

| Oxindole-based benzofuran hybrid 22d | MCF-7 (Breast) | MTT | 3.41 | [4] |

| Oxindole-based benzofuran hybrid 22f | MCF-7 (Breast) | MTT | 2.27 | [4] |

| Bromovisnagin (4) | Various | MTT | 3.67 x 10⁻¹³ - 7.65 x 10⁻⁷ | [5] |

| 1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one (6d) | VEGFR-2 | Kinase Assay | 0.001 | [5] |

| Aminobenzofuran-containing proximicin analogue 23(16) | U-87 MG (Glioblastoma) | Cytotoxicity Assay | 6.54 µg/mL | [6] |

| Benzofuran-N-aryl piperazine conjugate 7 | HeLa (Cervical) | Cytotoxicity Assay | 0.03 | [6] |

| Benzofuran-N-aryl piperazine conjugate 7 | MCF-7 (Breast) | Cytotoxicity Assay | 12.3 | [6] |

| Benzofuran-N-aryl piperazine conjugate 7 | SGC-7901 (Gastric) | Cytotoxicity Assay | 6.17 | [6] |

| 2-benzoyl-3-methyl-6-(2-(morpholin-4-yl)ethoxy)benzofuran derivative 8 | MDA-MB-231 (Breast) | Cytotoxicity Assay | 8.36 | [6] |

Table 2: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Benzofuran derivative 1 | Salmonella typhimurium | 12.5 | [7] |

| Benzofuran derivative 1 | Escherichia coli | 25 | [7] |

| Benzofuran derivative 1 | Staphylococcus aureus | 12.5 | [7] |

| Benzofuran derivative 2 | Staphylococcus aureus | 25 | [7] |

| Benzofuran derivative 5 | Penicillium italicum | 12.5 | [7] |

| Benzofuran derivative 6 | Penicillium italicum | 12.5 | [7] |

| Benzofuran derivative 6 | Colletotrichum musae | 12.5-25 | [7] |

| Benzofuran ketoxime 38 | Staphylococcus aureus | 0.039 | [8] |

| Benzofuran ketoxime derivatives | Candida albicans | 0.625-2.5 | [8] |

| Benzofuran-5-ol derivative 20 | Various Fungi | 1.6-12.5 | [8] |

| Benzofuran-5-ol derivative 21 | Various Fungi | 1.6-12.5 | [8] |

Table 3: Anti-inflammatory Activity of Benzofuran Derivatives

| Compound | Target/Assay | IC50 (µM) | Reference |

| Benzofuran derivative 1 | NO Production (LPS-stimulated RAW 264.7) | 17.3 | [7][9] |

| Benzofuran derivative 4 | NO Production (LPS-stimulated RAW 264.7) | 16.5 | [7][9] |

| 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran (1) | Neutrophil Respiratory Burst (PMA-stimulated) | 4.15 | [10] |

| 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran (2) | Neutrophil Respiratory Burst (PMA-stimulated) | 5.96 | [10] |

| Fluorinated benzofuran derivative 2 | PGE2 Formation (LPS-stimulated macrophages) | 1.92 | [11] |

| Fluorinated benzofuran derivative 3 | PGE2 Formation (LPS-stimulated macrophages) | 1.48 | [11] |

Table 4: Anticonvulsant Activity of Benzofuran Derivatives

| Compound | Seizure Model | Protection (%) | Dose (mg/kg) | Reference |

| Benzofuran derivative 1c | scPTZ | 100 | 300 | [8] |

| Flavone derivative 2b | scPTZ | 100 | 300 | [8] |

| Benzofuran derivative 5a | scPTZ | 100 | 300 | [8] |

| Furochromone derivative 7e | scPTZ | 100 | 300 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of benzofuran compounds.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

Materials:

-

96-well microtiter plates

-

Benzofuran compound stock solution (in DMSO)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzofuran compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

-

Incubation: Incubate the plates for 24-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13][14][15]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Benzofuran compound stock solution (in a suitable solvent)

-

Sterile saline or PBS

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL).

-

Compound Dilution: Prepare serial two-fold dilutions of the benzofuran compound in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized inoculum to each well containing the compound dilutions. This will bring the final volume to 200 µL and dilute the compound concentration by half.

-

Controls: Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in inflammation.[16]

Materials:

-

COX-2 inhibitor screening kit (e.g., Cayman Chemical Item No. 760111 or similar)

-

Human recombinant COX-2 enzyme

-

Assay buffer

-

Heme

-

Arachidonic acid (substrate)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

Benzofuran compound stock solution (in DMSO)

-

96-well plate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

150 µL Assay Buffer

-

10 µL Heme

-

10 µL of the benzofuran compound dilution (or DMSO for the control)

-

10 µL of COX-2 enzyme solution

-

-

Pre-incubation: Incubate the plate for a few minutes at 25°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 20 µL of the colorimetric substrate solution to each well, followed by 20 µL of arachidonic acid to initiate the reaction.

-

Absorbance Measurement: Immediately read the absorbance at 590 nm in a kinetic mode for a set period (e.g., 5 minutes).[13]

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control and calculate the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to identify compounds that inhibit the activity of acetylcholinesterase, an enzyme critical for nerve function.[1][9][10][17]

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

Tris-HCl buffer (pH 8.0)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Benzofuran compound stock solution (in a suitable solvent)

-

96-well plate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing Tris-HCl buffer, DTNB, and the AChE enzyme solution.

-

Inhibitor Addition: Add a small volume of the benzofuran compound dilution to the reaction mixture. Include a control with the solvent alone.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate, acetylthiocholine iodide, to each well to start the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which benzofuran compounds exert their therapeutic effects is crucial for rational drug design and optimization.

Anticancer Mechanisms

Benzofuran derivatives have been shown to target various pathways and molecules involved in cancer progression.

-

VEGFR-2 Inhibition: Several benzofuran derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[18][19][20][21] By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth.

-

Cell Cycle Arrest: Some benzofuran compounds have been observed to induce cell cycle arrest, particularly at the G2/M phase.[2][4] This is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). A novel benzofuran lignan derivative was found to cause G2/M arrest in Jurkat T-cells in a p53-dependent manner.[4]

-

Inhibition of the RAS/RAF/MEK/ERK Pathway: The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[22][23][24][25] While direct inhibition of this pathway by benzofuran derivatives is an area of active investigation, some studies suggest that their anticancer effects may be mediated, at least in part, through the modulation of this cascade. For instance, the anti-inflammatory activity of some benzofuran hybrids has been linked to the inhibition of the phosphorylation of key proteins in the MAPK/NF-κB signaling pathways, including ERK. Further research is needed to elucidate the precise molecular targets of benzofuran compounds within this pathway.

Caption: The RAS/RAF/MEK/ERK signaling pathway and potential points of inhibition by benzofuran derivatives.

Experimental Workflow for Drug Discovery

The discovery and development of novel benzofuran-based therapeutics follow a structured workflow, from initial screening to preclinical evaluation.

Caption: A generalized workflow for the discovery and development of benzofuran-based therapeutic agents.

Benzofuran and its derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential across a range of diseases. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their amenability to chemical modification, makes them attractive candidates for further drug discovery and development efforts. This technical guide has provided a summary of the quantitative biological data, detailed experimental protocols for key assays, and an overview of the known and potential mechanisms of action. By leveraging this information, researchers can accelerate the design and synthesis of novel benzofuran-based therapeutics with improved potency, selectivity, and pharmacokinetic profiles, ultimately contributing to the development of new and effective treatments for a variety of human ailments.

References

- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. assaygenie.com [assaygenie.com]

- 7. Synthesis and anticonvulsant activity of certain substituted furochromone, benzofuran and flavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. japsonline.com [japsonline.com]

- 10. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bosterbio.com [bosterbio.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 14. researchgate.net [researchgate.net]

- 15. thepharmajournal.com [thepharmajournal.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-induced Phospho-regulatory Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. Inhibition of Ras/Raf/MEK/ERK Path ... | Article | H1 Connect [archive.connect.h1.co]

- 24. m.youtube.com [m.youtube.com]

- 25. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-Substituted Benzofurans in Organic Synthesis

For the attention of: Researchers, scientists, and drug development professionals.

Subject: The Synthetic Utility of 2-Substituted Benzofurans, with a Proposed Application for 2-(Methoxymethyl)benzofuran.

Introduction:

Benzofuran derivatives are a prominent class of heterocyclic compounds frequently found in natural products and synthetic molecules of significant biological importance.[1][2][3][4] The benzofuran scaffold is a key structural feature in numerous pharmacologically active agents, exhibiting a wide array of activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][5][6] Specifically, the functionalization at the 2-position of the benzofuran ring system is a common strategy in the development of novel therapeutic agents and provides a versatile handle for further chemical transformations.[2][3]